N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
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Description
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives were designed, synthesized, and characterized, showing potential antibacterial and anti-enzymatic activities. These derivatives were evaluated for their structural properties using various analytical techniques, such as IR, NMR, and mass spectrometry, confirming their anticipated structures and potential for further biological applications (K. Nafeesa et al., 2017).
Pharmacological Potential
- Computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study highlighted the binding and moderate inhibitory effects of these compounds across various assays, demonstrating their potential as chemotherapeutic agents (M. Faheem, 2018).
Antibacterial Activity
- Several studies focused on the synthesis of N-substituted derivatives with a 1,3,4-oxadiazole nucleus, demonstrating moderate to significant antibacterial activity against various bacterial strains. These activities suggest the usefulness of these compounds in developing new antimicrobial agents (Kashif Iqbal et al., 2017).
Molecular Docking and Cytotoxicity Studies
- N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and screened for their antibacterial potential and enzyme inhibition capabilities. Molecular docking studies were employed to understand the interaction with biological targets, highlighting the antibacterial and moderate anti-enzymatic potential of these compounds. This research provides a foundation for further exploration into the design of less cytotoxic compounds with enhanced biological activities (S. Z. Siddiqui et al., 2014).
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-26(22,23)14-9-5-6-12(10-14)16-19-20-17(25-16)18-15(21)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROCPTGYQIWWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.